Cas no 52077-55-1 (2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- structure](https://pt.kuujia.com/scimg/cas/52077-55-1x500.png)
52077-55-1 structure
Nome do Produto:2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,3E,4S)-4-{2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl}-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylic acid
- (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid
- 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)-
- 52077-55-1
- Demethyloleoeuropeine
- (4s,5e,6s)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tetrahydropyranyl]oxy]-4h-pyran-3-carboxylic acid
- DTXSID301315942
- Oleoeuropein acid
- CHEBI:180799
- Demethyloleuropein
- SCHEMBL569830
- 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, 2-(3,4-dihydroxyphenyl)ethyl ester, (2S-(2alpha,3E,4beta))-
- (2S-(2alpha,3E,4beta))-2-(3,4-Dihydroxyphenyl)ethyl 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetate
- Demethyloleoeuropein
- SCHEMBL15368138
-
- Inchi: 1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)
- Chave InChI: HKVGJQVJNQRJPO-UHFFFAOYSA-N
- SMILES: CC=C1C(OC2OC(CO)C(O)C(O)C2O)OC=C(C(O)=O)C1CC(OCCC1C=CC(O)=C(O)C=1)=O
Propriedades Computadas
- Massa Exacta: 526.16864101g/mol
- Massa monoisotópica: 526.16864101g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 7
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 37
- Contagem de Ligações Rotativas: 10
- Complexidade: 858
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 7
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 213Ų
- XLogP3: -0.8
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-, α-[2-(3,4-dihydroxyphenyl)ethyl] ester, (2S,3E,4S)- Literatura Relacionada
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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